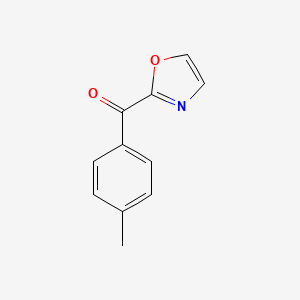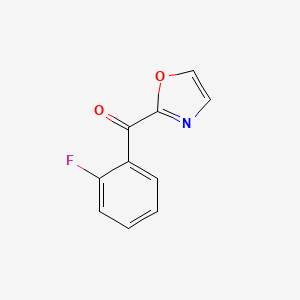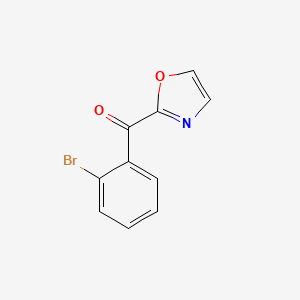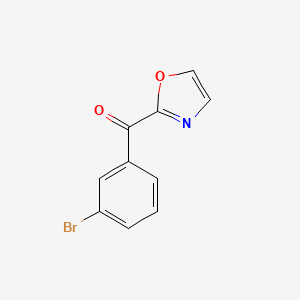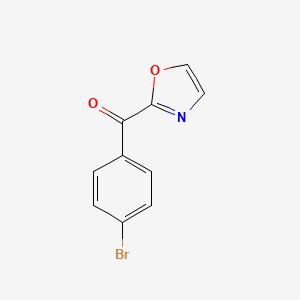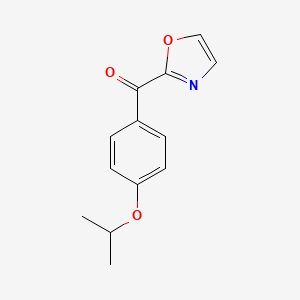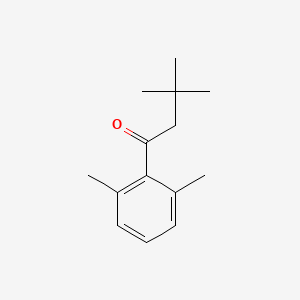
2',3,3,6'-Tetramethylbutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including hydrolysis, oxidation, condensation, and reduction reactions. For instance, the synthesis of a Schiff base ligand involved the reaction of a precursor with ethylenediamine in absolute ethanol . Another synthesis method described the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexadione using formic acid as a catalyst in an aqueous environment without a phase transfer reagent, highlighting the environmental friendliness of the process .
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structures of related compounds, revealing details such as bond lengths and molecular conformations. For example, the crystal structure of 2,3,5,6-tetramethyl-1,4-benzoquinone was analyzed, showing planar molecules with specific bond lengths and a stack formation along a particular axis . Similarly, the crystal structures of two hexahydroacridine derivatives were elucidated, showing different conformations of the 1,4-dihydropyridine ring .
Chemical Reactions Analysis
The papers describe the chemical reactions involved in the synthesis of various compounds. For example, the synthesis of a tetracopper(I) complex involved the condensation of a diformyl compound with an amine followed by reduction . Another study synthesized a tetradentate nickel(II)-Schiff base complex through a reaction involving a Schiff base ligand and nickel(II) acetate tetrahydrate .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized using techniques such as NMR, IR spectroscopy, mass spectrometry, and cyclic voltammetry. For instance, the electrochemical study of a nickel(II)-Schiff base complex provided insights into its redox behavior and catalytic potential . The identification and characterization of a cathinone precursor utilized a range of analytical techniques to fully characterize the substance .
Aplicaciones Científicas De Investigación
Biosynthesis Applications : Zhou et al. (2016) conducted a study on the biosynthesis of phlorisovalerophenone, a key intermediate of humulone biosynthesis, and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose. This research contributes to the understanding of valuable compounds synthesized in E. coli from renewable carbon resources by type III polyketide synthases (PKSs) (Zhou et al., 2016).
Chemical Synthesis and Reactions : Several studies focus on the synthesis and reactions involving similar compounds. For instance, Dahlén et al. (2006) developed a synthetic strategy for 2,3,6,8-tetrasubstituted chromone derivatives, highlighting the versatility of chromone structures in drug discovery (Dahlén et al., 2006). Additionally, Ueno et al. (2007) explored the ruthenium-catalyzed carbon-carbon bond formation via the cleavage of an unreactive aryl carbon-nitrogen bond in aniline derivatives, demonstrating innovative approaches in organic synthesis (Ueno et al., 2007).
Pharmacological and Biological Activities : Research also delves into the pharmacological and biological activities of related compounds. Watanabe et al. (2015) investigated the metabolism of benzophenone-3 by rat and human liver microsomes, contributing to the understanding of the endocrine-disrupting activity of such compounds (Watanabe et al., 2015).
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-7-6-8-11(2)13(10)12(15)9-14(3,4)5/h6-8H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTBSOQPJBIDJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642393 |
Source


|
| Record name | 1-(2,6-Dimethylphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3,3,6'-Tetramethylbutyrophenone | |
CAS RN |
898764-53-9 |
Source


|
| Record name | 1-(2,6-Dimethylphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)



